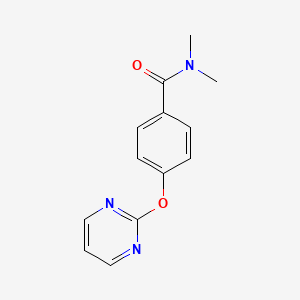
1-(3-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(3-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine" typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, a related compound, 1-(2,3-dichlorophenyl)piperazine, is synthesized from 2,6-dichloro-nitrobenzene and piperazine through these steps, achieving a total yield of 48.2% (Quan, 2006). These methods are crucial for producing pharmaceutical intermediates.
Molecular Structure Analysis
The molecular structure of related compounds demonstrates that the piperazine ring often adopts a chair conformation, indicating a degree of structural flexibility. For example, the molecule "4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine" shows the piperazine ring in a slightly distorted chair conformation, with the nitro group twisted slightly from the plane of the benzene ring (Kavitha et al., 2013). This molecular arrangement is key to understanding the compound's chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving "1-(3-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine" and its analogs include reductive amination, amide hydrolysis, and N-alkylation. These reactions are instrumental in modifying the compound to achieve desired properties or activities. For instance, reductive amination has been used to synthesize pyrazolo[1,5-a]pyridine derivatives with potential receptor binding activities (Fang-wei, 2013).
Physical Properties Analysis
The physical properties of compounds in this class can be influenced by their molecular structure. For example, the crystal structure analysis of certain derivatives reveals specific conformations and packing patterns that may affect their solubility, stability, and reactivity. The supramolecular association in different polymorphs of related compounds demonstrates the influence of molecular conformation on physical properties (Jotani et al., 2018).
Chemical Properties Analysis
The chemical properties of "1-(3-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine" derivatives, such as reactivity towards various reagents, stability under different conditions, and potential for forming complexes with metals, are crucial for their application in various fields. Studies on complexes formed by similar compounds with Ni(II), Zn(II), and Cd(II) reveal insights into their coordination chemistry and potential applications in catalysis and material science (Prakash et al., 2014).
Scientific Research Applications
Repositioning Antitubercular Compounds for Neglected Diseases
- Antitubercular and Antileishmanial Activities : Research on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, originally studied for tuberculosis, led to the discovery of potential drug candidates for visceral leishmaniasis. Modifications including the incorporation of piperazine improved solubility and safety without compromising activity against visceral leishmaniasis, highlighting a new application area for such compounds (Thompson et al., 2016).
Novel Anticholinesterase Agents
- Anticholinesterase Activity : A series of hydrazone derivatives containing piperazine and 4-nitrophenyl groups were synthesized and found to have potential anticholinesterase activities. This suggests their use in designing drugs for diseases where cholinesterase inhibition is beneficial, like Alzheimer's disease (Kaya et al., 2016).
Synthesis and Application in Medicinal Chemistry
- Pharmaceutical Intermediates : Studies on the synthesis of piperazine derivatives such as 1-(2,3-dichlorophenyl)piperazine highlight their importance as pharmaceutical intermediates, laying the groundwork for the development of various pharmaceutical agents (Quan, 2006).
Development of New Therapeutic Agents
- Cytotoxic and Antibacterial Properties : Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing piperazine moiety were synthesized, exhibiting cytotoxic properties against cancer cells and antibacterial properties, suggesting their potential in cancer therapy and as antibacterial agents (Keypour et al., 2017).
Improving Antimycobacterial Agents
- Antimycobacterial Activity and Pharmacokinetic Profiles : Research on benzothiazinone (BTZ) derivatives, including those with piperazine moieties, has shown excellent antimycobacterial activity with improved pharmacokinetic profiles. This work is crucial for developing new treatments for tuberculosis (Xiong et al., 2018).
properties
IUPAC Name |
[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-4-2-6-18-12-15)20-9-7-19(8-10-20)13-14-3-1-5-16(11-14)21(23)24/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKLCQPWIQPKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Nitrobenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)